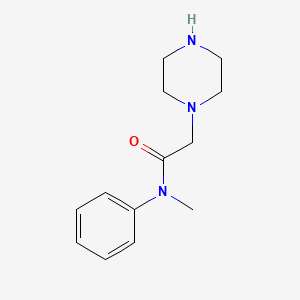

N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-methyl-N-phenyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15(12-5-3-2-4-6-12)13(17)11-16-9-7-14-8-10-16/h2-6,14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZRIFOHJXNFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371902 | |

| Record name | N-Methyl-N-phenyl-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318280-95-4 | |

| Record name | N-Methyl-N-phenyl-1-piperazineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318280-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-phenyl-2-(piperazin-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 318280-95-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide typically involves the reaction of N-methyl-N-phenylacetamide with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production methods often involve optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Precursor for Pharmaceutical Synthesis

N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide is utilized as a precursor for synthesizing various pharmaceutical compounds. Its structural features allow it to serve as a building block for derivatives that exhibit therapeutic potential against multiple diseases, including neurological disorders and infections .

2. Antimicrobial and Antifungal Activity

Research indicates that this compound demonstrates notable antimicrobial properties. It has been shown to be effective against various microbial strains, including bacteria and fungi. Studies have reported its effectiveness in inhibiting the growth of pathogens, suggesting its potential use in developing new antimicrobial agents .

3. Psychotropic Effects

The compound has been investigated for its psychotropic effects, particularly its potential antipsychotic properties. It appears to influence neurotransmitter systems by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts. This mechanism suggests possible applications in treating psychiatric disorders .

Biological Studies

1. Mechanism of Action

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase and binding to histamine H1 receptors. This dual action enhances cholinergic neurotransmission and modulates allergic responses, indicating its therapeutic potential in treating conditions such as allergies and neurodegenerative diseases .

2. In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. For instance, certain derivatives have shown minimum inhibitory concentrations (MIC) below 3.80 μM against resistant strains of tuberculosis .

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the transmission of nerve impulses . This binding can modulate the activity of these channels, leading to potential therapeutic effects in the treatment of neurological disorders.

Comparison with Similar Compounds

Pharmacological Activity

- Antimicrobial Activity : Derivatives with benzo[d]thiazole sulfonyl (e.g., compound 47 in ) exhibit potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, attributed to the electron-withdrawing sulfonyl group enhancing membrane permeability .

- Anti-inflammatory Activity : N-(Benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs demonstrate selective COX-2 inhibition (IC₅₀ = 0.82 μM), driven by the thiazole ring’s ability to occupy hydrophobic pockets in the enzyme .

- Anticancer Activity : Thiazole-containing derivatives (e.g., compound 13 in ) inhibit matrix metalloproteinases (MMPs), critical in tumor metastasis, with IC₅₀ values < 10 μM .

- Cardiac Activity: Triazoloquinoline-piperazine hybrids () enhance left atrium stroke volume in rabbit hearts by 40–60%, likely via β-adrenergic receptor modulation .

Structural Determinants of Activity

- Piperazine Substitution : Electron-donating groups (e.g., methoxy in compound 13 ) improve solubility and target affinity, while electron-withdrawing groups (e.g., chloro in compound 14 ) enhance metabolic stability.

- Aromatic Moieties : Bulky substituents like p-tolyl (compound 13) or 4-phenylpiperazine (compound 17 ) optimize steric interactions with hydrophobic enzyme pockets.

Physicochemical Properties

- Melting Points : Thiazole derivatives (e.g., compound 13, mp = 289–290°C) exhibit higher melting points than fluorophenyl analogs (e.g., compound 15, mp = 269–270°C), correlating with crystallinity and stability .

- Solubility : Piperazine’s basic nitrogen improves aqueous solubility, but lipophilic groups (e.g., 4-chlorophenyl in compound 14 ) balance bioavailability.

Biological Activity

N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide is a compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure consists of a piperazine ring, a phenyl group, and an acetamide moiety, which contribute to its pharmacological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which may be useful in synthesizing derivatives with enhanced activity .

The biological activity of this compound is primarily attributed to its interactions with key neurotransmitter systems:

- Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is crucial for enhancing cholinergic neurotransmission, which may have implications for treating neurodegenerative diseases such as Alzheimer's .

- Histamine H1 Receptor Binding : It also binds to histamine H1 receptors, which suggests potential applications in treating allergic conditions and modulating inflammatory responses .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. It has shown effectiveness against various microbial strains, making it a candidate for further exploration in infectious disease treatment .

Psychotropic Effects

The compound has been investigated for its antipsychotic properties , potentially influencing neurotransmitter systems in the brain. This aspect positions it as a candidate for developing new treatments for psychiatric disorders .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(2,6-Dimethylphenyl)-2-piperazin-1-yl-acetamide | Contains a dimethyl-substituted phenyl group | Known for local anesthetic properties |

| N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Chlorinated phenyl group with methyl-substituted piperazine | Exhibits anticonvulsant activity |

| N-(4-Methylphenyl)-2-piperazin-1-yl-acetamide | Methyl substitution on the phenyl group | Investigated for antidepressant effects |

This comparative analysis highlights the structural diversity among piperazine derivatives and their varying pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticonvulsant Activity : A study evaluating various derivatives found that certain modifications to the piperazine ring enhanced anticonvulsant effects in animal models. The findings suggest that lipophilicity plays a crucial role in determining the efficacy of these compounds .

- Neuroprotective Potential : Another study focused on multifunctional amides similar to this compound indicated moderate enzyme inhibitory potentials with mild cytotoxicity, suggesting possible neuroprotective effects .

Q & A

Basic: What are the recommended synthetic routes for N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting N-methyl-N-phenylamine with chloroacetyl chloride to form an intermediate, followed by coupling with piperazine under reflux in anhydrous solvents (e.g., acetonitrile or DMF). Purification is achieved using column chromatography (silica gel, eluent: methanol/dichloromethane). Structural confirmation requires -NMR, -NMR, and high-resolution mass spectrometry (HRMS) . For crystalline derivatives, X-ray diffraction using SHELX programs (e.g., SHELXS/SHELXL) is critical for unambiguous conformation analysis .

Basic: How is the compound characterized for purity and stability in preclinical studies?

Methodological Answer:

Purity is assessed via HPLC (C18 column, gradient elution with acetonitrile/water) and elemental analysis (C, H, N content). Stability under storage conditions is evaluated using accelerated degradation studies (40°C/75% RH for 6 months). Spectrophotometric methods (UV-Vis at λmax ~260 nm) monitor decomposition products. Thermal stability is analyzed via differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .

Basic: What in vitro assays are used for initial pharmacological screening?

Methodological Answer:

Common assays include:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer:

SAR studies focus on modifying:

- Piperazine substituents : Bulky groups (e.g., 4-fluorophenyl) enhance receptor affinity but may reduce solubility.

- Phenyl ring substitutions : Electron-withdrawing groups (e.g., -Cl, -CF) improve anticonvulsant activity in rodent models .

- Acetamide linker : Replacing the carbonyl with thiourea increases metabolic stability. Computational docking (AutoDock Vina) against targets like Aurora kinases or COX-2 identifies optimal substituent configurations .

Advanced: How are data contradictions in biological activity resolved?

Methodological Answer:

Contradictions (e.g., variable MIC values) arise from assay conditions (pH, inoculum size) or strain specificity. Solutions include:

- Standardized protocols : CLSI guidelines for antimicrobial testing .

- Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

- Meta-analysis : Pooling data from multiple studies to identify trends (e.g., substituents favoring Gram-positive vs. Gram-negative activity) .

Advanced: What computational strategies predict metabolic pathways and toxicity?

Methodological Answer:

- ADMET prediction : Tools like SwissADME or ProTox-II simulate hepatic metabolism (CYP450 interactions) and toxicity endpoints (e.g., hepatotoxicity).

- Molecular dynamics (MD) : Simulate binding to hERG channels to assess cardiac risk.

- In vitro validation : Use hepatic microsomes or HepG2 cells to confirm predicted metabolites via LC-MS/MS .

Basic: What are the key considerations for designing in vivo anticonvulsant studies?

Methodological Answer:

- Animal models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents.

- Dosing : Acute vs. chronic administration (oral or IP) with pharmacokinetic profiling (plasma t).

- Endpoint analysis : EEG monitoring and histopathology (hippocampal neuron survival) .

Advanced: How is crystallographic data utilized to resolve stereochemical ambiguities?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond angles, torsional conformations, and hydrogen-bonding networks. For example, piperazine ring puckering and acetamide planarity are critical for target binding. Data deposition in the Cambridge Structural Database (CSD) enables cross-study validation .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Methodological Answer:

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler).

- Covalent inhibitors : Introduce acrylamide warheads for irreversible binding to specific cysteine residues.

- Cryo-EM : Resolve inhibitor-kinase complexes to guide structural modifications .

Advanced: How are in vitro and in vivo data integrated for translational research?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.